molecular formula C7H5BrClFO B2371970 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene CAS No. 943830-24-8

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene

Cat. No.: B2371970
CAS No.: 943830-24-8
M. Wt: 239.47
InChI Key: KLQJSFYBGVQPLN-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups

Preparation Methods

The synthesis of 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide . This reaction typically provides good to excellent yields of the desired methoxylated product. Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nucleophilic substitution .

Chemical Reactions Analysis

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene is not extensively studied. its chemical structure suggests that it may interact with various molecular targets through electrophilic and nucleophilic interactions. The presence of multiple halogen atoms and a methoxy group can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-2-chloro-4-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQJSFYBGVQPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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